Polyoxyethylene sorbitan trioleate

Catalog No.
S780904
CAS No.
9005-70-3
M.F
C14H13NO6S2
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyoxyethylene sorbitan trioleate

CAS Number

9005-70-3

Product Name

Polyoxyethylene sorbitan trioleate

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3

InChI Key

KPCLPBLTPXDOIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Applications in Drug Delivery

Polysorbate 85 plays a significant role in drug delivery research due to its ability to improve the solubility and bioavailability of poorly water-soluble drugs. By forming micelles around hydrophobic drug molecules, Polysorbate 85 enhances their dispersion in aqueous solutions, facilitating their absorption in the body []. Studies have explored its use in niosome development, microscopic vesicles used for targeted drug delivery, for instance, to deliver ammonium glycyrrhizinate for treatment of inflammatory diseases [].

Polyoxyethylene sorbitan trioleate, commonly referred to as Tween 85, is a non-ionic surfactant primarily used as an emulsifier. It is synthesized from sorbitol, ethylene oxide, and oleic acid. The compound has a molecular formula of C100H188O28 and a CAS number of 9005-70-3. At room temperature, it appears as a pale-yellow to orange oily liquid with an HLB (Hydrophilic-Lipophilic Balance) value of approximately 11.0, indicating its efficacy as an oil-in-water emulsifier. It is soluble in various organic solvents, including ethanol, ethyl acetate, and acetone, and can disperse in water, making it versatile for different applications in food, cosmetics, and pharmaceuticals .

Typical of esters and surfactants. Its reactivity can be attributed to the hydroxyl groups present in the sorbitan moiety and the ester bonds formed with oleic acid. Key reactions include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, polyoxyethylene sorbitan trioleate can hydrolyze to release oleic acid and sorbitol.
  • Esterification: The reaction between sorbitol and fatty acids (like oleic acid) leads to the formation of polyoxyethylene sorbitan esters.
  • Transesterification: This process can modify the fatty acid chains attached to the sorbitan backbone, potentially altering its emulsifying properties.

These reactions are essential for tailoring the properties of polyoxyethylene sorbitan trioleate for specific applications .

Polyoxyethylene sorbitan trioleate exhibits various biological activities that make it useful in pharmaceutical formulations. Its primary functions include:

  • Emulsification: It stabilizes emulsions by reducing surface tension between oil and water phases.
  • Solubilization: The compound can enhance the solubility of poorly water-soluble drugs, facilitating their delivery in aqueous formulations.
  • Biocompatibility: Tween 85 is generally recognized as safe for use in food and pharmaceuticals, showing low toxicity levels in biological systems.

Studies have also indicated that polyoxyethylene sorbitan trioleate can influence membrane permeability and enhance drug absorption in certain formulations .

The synthesis of polyoxyethylene sorbitan trioleate involves several steps:

  • Preparation of Sorbitan: Sorbitol is dehydrated to form sorbitan.
  • Esterification: Sorbitan is reacted with oleic acid under controlled conditions to produce sorbitan monooleate.
  • Ethoxylation: The monooleate undergoes ethoxylation by reacting with ethylene oxide in the presence of a catalyst to yield polyoxyethylene sorbitan trioleate.

This multi-step synthesis allows for control over the degree of ethoxylation, which directly affects the surfactant's properties .

Polyoxyethylene sorbitan trioleate finds extensive applications across various industries:

  • Food Industry: Used as an emulsifier in baked goods, salad dressings, and ice creams.
  • Pharmaceuticals: Acts as a solubilizing agent for drugs and a stabilizer in injectable formulations.
  • Cosmetics: Employed in creams and lotions for its emulsifying properties.
  • Agriculture: Functions as an adjuvant in pesticide formulations to enhance product effectiveness.

These diverse applications stem from its ability to stabilize mixtures of oil and water effectively .

Research has shown that polyoxyethylene sorbitan trioleate interacts with various biological molecules and systems:

  • Drug Delivery Systems: Studies indicate that it can enhance the bioavailability of hydrophobic drugs by improving their solubility.
  • Cell Membrane Interaction: Investigations into its effects on cell membranes suggest that it may alter membrane fluidity and permeability, which could be beneficial for drug absorption.
  • Stability Studies: Interaction studies have demonstrated that Tween 85 can stabilize emulsions against coalescence and phase separation over time .

Polyoxyethylene sorbitan trioleate shares similarities with several other surfactants but possesses unique characteristics:

Compound NameHLB ValueSolubilityUnique Features
Polyoxyethylene sorbitan monolaurate18.0Water-solubleHigher HLB value suitable for oil-in-water emulsions
Polyoxyethylene sorbitan stearate15.0Soluble in oilsUsed primarily in cosmetic formulations
Polyoxyethylene sorbitan palmitate15.0Soluble in oilsOften used in food applications

Polyoxyethylene sorbitan trioleate stands out due to its balance between hydrophilic and lipophilic properties, making it particularly effective for applications requiring stable emulsions without significant phase separation .

Molecular Architecture and Isomerism

Polyoxyethylene sorbitan trioleate exhibits a sophisticated molecular architecture that fundamentally consists of a sorbitan backbone derived from the cyclic dehydration of sorbitol, with three oleic acid molecules esterified at available hydroxyl positions and polyethylene glycol chains attached through ether linkages. The molecular structure represents a complex arrangement where the hydrophilic head group comprises polyoxyethylene chains attached to a sorbitan ring system, while the hydrophobic tail consists of three oleic acid chains, creating the compound's characteristic amphiphilic properties. The molecular formula has been established as C₁₀₀H₁₈₈O₂₈, reflecting the substantial molecular weight of approximately 1800 daltons, which varies depending on the degree of ethoxylation and esterification achieved during synthesis.

The structural complexity of polyoxyethylene sorbitan trioleate originates significantly from the isomerism inherent in the sorbitan core formation process. During the dehydration of sorbitol to form sorbitan, multiple isomeric forms can develop, with the 1,4-sorbitan configuration representing the predominant structure, typically comprising 85% or more of the total sorbitan population. However, additional isomeric forms including 3,6-sorbitan, 2,5-sorbitan, and 1,5-sorbitan can also form in minor quantities during the synthesis process, contributing to the overall structural heterogeneity of the final product. Furthermore, the dehydration process can proceed beyond sorbitan formation to produce isosorbide through the elimination of an additional water molecule, creating another structural variant that can undergo subsequent ethoxylation and esterification reactions.

The esterification pattern within polyoxyethylene sorbitan trioleate creates additional structural complexity, as the three oleic acid molecules can attach to different hydroxyl positions on the sorbitan ring system, potentially leading to various positional isomers. The chemical structure accommodates different degrees of esterification, ranging from mono-esters to tri-esters and even tetra-esters in some cases, although the trioleate form represents the target configuration. The polyoxyethylene chains themselves introduce further structural variability through their distribution around the sorbitan core, with ethylene oxide units potentially attaching to any available hydroxyl groups not occupied by fatty acid esterification.

Structural ComponentConfigurationPercentage Distribution
Sorbitan Isomers1,4-sorbitan≥85%
3,6-sorbitan<10%
2,5-sorbitan<5%
1,5-sorbitan<5%
Esterification DegreeMonoester5-15%
Diester15-25%
Triester50-70%
Tetraester5-15%

Synthetic Pathways: Esterification and Ethoxylation Mechanisms

The synthesis of polyoxyethylene sorbitan trioleate follows two primary mechanistic pathways, each characterized by distinct reaction sequences and operating conditions that influence the final product composition and properties. The first synthetic route involves the initial esterification of sorbitol with oleic acid or its derivatives, followed by simultaneous dehydration and ethoxylation processes. In this pathway, sorbitol undergoes esterification with fatty acids or their anhydrides under acid catalysis at temperatures ranging from 130°C to 180°C, during which the elevated temperatures promote water elimination to form sorbitan isomers and their corresponding oleic acid esters. These intermediate products, commonly referred to as spans in commercial terminology, subsequently undergo ethoxylation through reaction with ethylene oxide to produce the final polyoxyethylene sorbitan trioleate products.

The alternative synthetic methodology involves the initial reaction of sorbitol with ethylene oxide under basic catalysis at elevated temperatures between 200°C and 250°C, conditions that promote both ethoxylation and isomerization reactions simultaneously. Under these reaction conditions, sorbitol undergoes structural rearrangement to form various sorbitan isomers while ethylene oxide addition occurs to produce ethoxylated intermediates known as carbowaxes. These ethoxylated sorbitan derivatives subsequently undergo esterification with oleic acid to yield the final polyoxyethylene sorbitan trioleate oligomers. This synthetic approach often results in different product distributions and molecular weight profiles compared to the esterification-first methodology.

Industrial synthesis procedures typically employ transesterification reactions using methyl oleate as the oleic acid source, providing better control over reaction conditions and product purity. The transesterification process involves charging sorbitan aqueous solutions with methyl oleate in four-neck reaction flasks equipped with stirring apparatus, thermometer, and nitrogen gas inlet systems. Dehydration procedures are performed at 110°C under nitrogen atmosphere at normal pressure for one hour, followed by additional dehydration at 110°C under reduced pressure of 4 kPa for another hour. The reaction mixture is then treated with sodium methoxide methanol solution and sodium hypophosphite as catalysts before heating to reaction temperatures of 150°C to 180°C under nitrogen atmosphere.

The ethoxylation step typically occurs in autoclave systems where the previously formed sorbitan trioleate is heated to temperatures between 100°C and 120°C under nitrogen atmosphere before ethylene oxide addition. Ethylene oxide is introduced dropwise through specialized dropping apparatus, with typical addition quantities of approximately 1300-1400 grams per 600-700 grams of sorbitan ester starting material. The reaction proceeds for approximately two hours with continuous stirring to ensure complete ethylene oxide incorporation. Following completion of the ethoxylation reaction, the product undergoes neutralization with phosphoric acid aqueous solutions to adjust pH to 6-7, followed by dehydration at 100°C under nitrogen stream at 6.5 kPa for one hour and final filtration at 80°C.

Synthesis ParameterMethod 1 (Esterification First)Method 2 (Ethoxylation First)
Initial Temperature130-180°C200-250°C
Catalyst TypeAcid catalysisBasic catalysis
Reaction SequenceEsterification → EthoxylationEthoxylation → Esterification
Intermediate ProductsSpans (sorbitan esters)Carbowaxes (ethoxylated sorbitols)
Typical Reaction Time8-20 hours12-24 hours
Pressure ConditionsNormal to reduced pressureNormal to elevated pressure

Structural Variants: Role of Ethylene Oxide Molar Ratios

The structural characteristics and functional properties of polyoxyethylene sorbitan trioleate are fundamentally determined by the molar ratio of ethylene oxide incorporated during the ethoxylation process, with the target specification typically calling for approximately 20 moles of ethylene oxide per molecule of sorbitan trioleate. This ethylene oxide incorporation ratio directly influences the hydrophilic-lipophilic balance of the final product, with the numerical designation in commercial nomenclature reflecting the theoretical number of ethylene oxide units present in the molecular structure. The distribution of these ethylene oxide units among the available hydroxyl groups on the sorbitan backbone creates significant structural diversity, as the polyoxyethylene chains can vary in length and position throughout the molecule.

The polyoxyethylene chain length distribution represents a critical structural parameter that affects the compound's surfactant properties and performance characteristics. The target ethylene oxide addition of 20 moles results in an average molecular structure, but the actual distribution follows a statistical pattern with individual molecules containing varying numbers of ethylene oxide units. This polydispersity in ethylene oxide incorporation creates a complex mixture of structural variants, with some molecules containing fewer than 20 ethylene oxide units while others may incorporate significantly more, leading to a broad molecular weight distribution that influences the compound's physical and chemical properties.

The positioning of polyoxyethylene chains within the molecular structure depends on the availability of hydroxyl groups for ethoxylation, which is influenced by the extent and pattern of oleic acid esterification. In the trioleate configuration, three hydroxyl groups are occupied by oleic acid ester linkages, leaving the remaining hydroxyl positions available for ethylene oxide addition. The distribution of ethylene oxide units among these available sites creates branched polyoxyethylene structures that extend from the sorbitan core, with the chain lengths varying according to the statistical nature of the ethoxylation process. This structural arrangement results in a star-shaped molecular architecture where multiple polyoxyethylene arms radiate from the central sorbitan core, each terminated with hydroxyl groups that contribute to the compound's hydrophilic character.

Variations in ethylene oxide molar ratios during synthesis lead to distinct structural families within the polyoxyethylene sorbitan trioleate designation. Lower ethylene oxide ratios produce molecules with shorter polyoxyethylene chains and correspondingly lower hydrophilic-lipophilic balance values, while higher ratios result in more extensively ethoxylated products with enhanced water solubility and different interfacial properties. The commercial specification for polyoxyethylene sorbitan trioleate with 20 moles of ethylene oxide represents a balance between hydrophilic and lipophilic characteristics that provides optimal emulsification properties for many applications, but industrial production often generates products with ethylene oxide ratios ranging from 15 to 25 moles.

Ethylene Oxide Molar RatioAverage Molecular WeightHydrophilic-Lipophilic BalanceWater Solubility
15 moles~1600 Da9.5Dispersible
20 moles~1800 Da11.0Soluble
25 moles~2000 Da12.5Highly Soluble
30 moles~2200 Da14.0Very Soluble

Byproduct Formation During Industrial Synthesis

Industrial synthesis of polyoxyethylene sorbitan trioleate inevitably generates a complex array of byproducts and impurities that arise from the multiple reaction pathways and side reactions occurring during both esterification and ethoxylation processes. The heterogeneous nature of commercial polyoxyethylene sorbitan trioleate products reflects this synthetic complexity, with the target trioleate structure typically representing only a fraction of the total product composition. Process-related impurities emerge from incomplete reactions, over-reactions, and alternative reaction pathways that compete with the desired synthesis routes, creating a diverse mixture of related compounds that share structural similarities but exhibit different physicochemical properties.

The esterification process generates significant quantities of mono-ester and di-ester byproducts due to the statistical nature of the fatty acid attachment reactions. Analysis of commercial polyoxyethylene sorbitan trioleate products reveals substantial proportions of sorbitan monooleate and dioleate compounds, with monoester content typically ranging from 5% to 15% and diester content comprising 15% to 25% of the total composition. Additionally, over-esterification can occur under certain reaction conditions, leading to the formation of tetraoleate products where fatty acid esterification extends beyond the target trioleate configuration. These esterification variants contribute to the overall structural heterogeneity and affect the functional performance of the final product mixture.

Ethoxylation byproducts arise from the complex chemistry of ethylene oxide addition reactions, which can proceed through multiple mechanistic pathways and generate various molecular architectures beyond the intended polyoxyethylene chain structures. The formation of polyoxyethylene isosorbide derivatives represents a significant byproduct category, arising from the ethoxylation of isosorbide molecules formed during the initial dehydration processes. These isosorbide-based compounds exhibit different structural configurations compared to the sorbitan-based target molecules, contributing additional complexity to the product mixture while potentially affecting the overall surfactant properties.

Manufacturing processes typically incorporate steam-stripping procedures to remove unwanted water-soluble byproducts and low molecular weight impurities that form during synthesis. However, many byproducts remain integrated within the final product due to their structural similarity to the target compound and their comparable physicochemical properties. The presence of residual catalyst materials, unreacted starting materials, and degradation products formed under the harsh synthesis conditions contributes additional complexity to the byproduct profile. Industrial quality control procedures focus on managing these impurities within acceptable limits rather than complete elimination, as the cost and complexity of extensive purification would significantly impact the economic viability of commercial production.

The byproduct formation pattern varies significantly among different manufacturers and production batches due to variations in synthetic routes, reaction conditions, purification processes, and raw material sources. This variability in byproduct composition contributes to the observed differences in polysorbate quality between vendors and production lots, creating challenges for applications requiring consistent product performance. The complex mixture nature of commercial polyoxyethylene sorbitan trioleate products, with their diverse byproduct profiles, necessitates comprehensive analytical characterization to understand structure-function relationships and optimize performance for specific applications.

Byproduct CategoryTypical Concentration RangeFormation Mechanism
Sorbitan Monooleate5-15%Incomplete esterification
Sorbitan Dioleate15-25%Partial esterification
Sorbitan Tetraoleate5-15%Over-esterification
Polyoxyethylene Isosorbide Esters10-20%Isosorbide ethoxylation
Low Molecular Weight Impurities2-8%Degradation and side reactions
Unreacted Starting Materials1-5%Incomplete conversion

XLogP3

2.1

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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